molecular formula C19H23N3O B6082285 N-benzyl-2-(cyclohexylamino)nicotinamide

N-benzyl-2-(cyclohexylamino)nicotinamide

Cat. No. B6082285
M. Wt: 309.4 g/mol
InChI Key: PTVDLBIQTRNUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(cyclohexylamino)nicotinamide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nicotinamide derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-benzyl-2-(cyclohexylamino)nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-benzyl-2-(cyclohexylamino)nicotinamide also activates the AMPK pathway, which is involved in cellular energy metabolism and has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
N-benzyl-2-(cyclohexylamino)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. N-benzyl-2-(cyclohexylamino)nicotinamide has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-(cyclohexylamino)nicotinamide is its relatively simple synthesis method and high purity product. It has also been found to exhibit various biological activities, making it a promising candidate for scientific research. However, one limitation of N-benzyl-2-(cyclohexylamino)nicotinamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-2-(cyclohexylamino)nicotinamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for N-benzyl-2-(cyclohexylamino)nicotinamide in cancer treatment. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the mechanisms underlying the neuroprotective effects of N-benzyl-2-(cyclohexylamino)nicotinamide and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, more research is needed to explore the potential applications of N-benzyl-2-(cyclohexylamino)nicotinamide in other areas, such as inflammation and oxidative stress.

Synthesis Methods

The synthesis of N-benzyl-2-(cyclohexylamino)nicotinamide involves the reaction between nicotinic acid and benzylamine in the presence of a catalyst. The resulting product is then treated with cyclohexylamine to obtain the final compound. The process is relatively simple and yields a high purity product.

Scientific Research Applications

N-benzyl-2-(cyclohexylamino)nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-benzyl-2-(cyclohexylamino)nicotinamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models.

properties

IUPAC Name

N-benzyl-2-(cyclohexylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(21-14-15-8-3-1-4-9-15)17-12-7-13-20-18(17)22-16-10-5-2-6-11-16/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVDLBIQTRNUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(cyclohexylamino)nicotinamide

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